

A Technical Guide to the Molecular Structure of Hypoxanthine- $^{13}\text{C}_2,^{15}\text{N}$

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Compound of Interest

Compound Name: Hypoxanthine- $^{13}\text{C}_2,^{15}\text{N}$

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of the isotopically labeled purine derivative, Hypoxanthine- $^{13}\text{C}_2,^{15}\text{N}$. This compound is a crucial tool in metabolic research, mass spectrometry-based quantification, and drug development pathways, where it serves as a stable internal standard.

Overview of Hypoxanthine

Hypoxanthine is a naturally occurring purine derivative formed during purine metabolism.^[1] Structurally, it is composed of a pyrimidine ring fused to an imidazole ring, forming the core purine skeleton. In its most common tautomeric form, it is known as 1,7-dihydro-6H-purin-6-one.^{[2][3]} Its unlabeled form plays a significant role in nucleotide salvage pathways, where it is converted into inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

The isotopically labeled variant, Hypoxanthine- $^{13}\text{C}_2,^{15}\text{N}$, incorporates heavy isotopes of carbon and nitrogen at specific atomic positions. This labeling does not alter the chemical properties of the molecule but increases its molecular weight, allowing it to be distinguished from its endogenous, unlabeled counterpart in analytical assays.

Molecular Structure and Isotopic Labeling

The structural integrity and utility of Hypoxanthine- $^{13}\text{C}_2,^{15}\text{N}$ as an internal standard are defined by the precise placement of its isotopic labels. This requires a foundational understanding of the standard IUPAC numbering convention for the purine ring system.

IUPAC Numbering of the Purine Ring

The purine structure consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring. By IUPAC convention, the atoms are numbered sequentially, starting with the largest ring. The numbering proceeds counter-clockwise around the pyrimidine ring and then clockwise around the imidazole ring.

The standard numbering for the atoms in the hypoxanthine core is as follows:

- Pyrimidine Ring: N1, C2, N3, C4, C5, C6
- Imidazole Ring: N7, C8, N9
- Shared Atoms: C4 and C5 are part of both rings.

Specific Positions of Isotopic Labels

In Hypoxanthine- $^{13}\text{C}_2,^{15}\text{N}$, the heavy isotopes are incorporated at two carbon positions and one nitrogen position. Based on supplier specifications and chemical nomenclature, the precise locations are:

- A ^{13}C isotope at position 4 (C4).
- A ^{13}C isotope at position 5 (C5).
- A ^{15}N isotope at position 7 (N7).

This specific labeling pattern is sometimes denoted as Hypoxanthine-4,5- $^{13}\text{C}_2$ -7- ^{15}N .

Quantitative Molecular Data

The introduction of stable isotopes results in a predictable mass shift without altering the compound's chemical behavior. The key quantitative properties of both unlabeled and labeled hypoxanthine are summarized below for direct comparison.

Property	Unlabeled Hypoxanthine	Hypoxanthine- ¹³ C ₂ , ¹⁵ N
Molecular Formula	C ₅ H ₄ N ₄ O	C ₃ ¹³ C ₂ H ₄ N ₃ ¹⁵ NO
Molar Mass	136.11 g/mol	139.09 g/mol
CAS Number	68-94-0	1330265-04-7

Visualization of Molecular Structure

To provide a clear visual reference, the following diagram illustrates the molecular structure of Hypoxanthine-¹³C₂,¹⁵N, highlighting the IUPAC numbering and the specific locations of the isotopic labels.

Caption: Molecular structure of Hypoxanthine-¹³C₂,¹⁵N with IUPAC numbering.

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References

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